Carbonate ionophore I
CAS No.: 129476-47-7
Cat. No.: VC21259508
Molecular Formula: C16H19F3O3
Molecular Weight: 316.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129476-47-7 |
|---|---|
| Molecular Formula | C16H19F3O3 |
| Molecular Weight | 316.31 g/mol |
| IUPAC Name | heptyl 4-(2,2,2-trifluoroacetyl)benzoate |
| Standard InChI | InChI=1S/C16H19F3O3/c1-2-3-4-5-6-11-22-15(21)13-9-7-12(8-10-13)14(20)16(17,18)19/h7-10H,2-6,11H2,1H3 |
| Standard InChI Key | CQFKNHZFYMLLPK-UHFFFAOYSA-N |
| SMILES | CCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C(F)(F)F |
| Canonical SMILES | CCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Properties
Basic Chemical Information
Carbonate ionophore I, also known by the synonym ETH 6010, is a specialized compound designed for carbonate ion recognition. Its chemical identity is defined by several key parameters:
| Parameter | Value |
|---|---|
| CAS Number | 129476-47-7 |
| IUPAC Name | heptyl 4-(2,2,2-trifluoroacetyl)benzoate |
| Molecular Formula | C16H19F3O3 |
| Molecular Weight | 316.31500 g/mol |
| Exact Mass | 316.12900 |
| Polar Surface Area (PSA) | 43.37000 |
| Flash Point | -17°C |
The data above demonstrates the compound's fundamental chemical identity, which provides the foundation for understanding its performance as an ionophore .
Structural Features and Functional Groups
The molecular structure of Carbonate ionophore I contains several key functional elements that contribute to its ionophoric properties:
-
A benzoate core providing structural rigidity
-
A trifluoroacetyl group attached to the aromatic ring
-
A heptyl ester chain contributing lipophilicity
The trifluoroacetyl functional group is particularly significant in this structure as it is known to promote carbonate anion binding through the formation of hydrogen bonds . This electron-withdrawing group creates an electron-deficient center that interacts favorably with the electron-rich carbonate ion, enhancing both binding affinity and selectivity.
Functional Mechanism and Binding Properties
Ion Recognition Mechanism
Carbonate ionophore I functions by selectively recognizing and binding to carbonate ions in solution. The selectivity of this ionophore derives from its unique structural elements, particularly the trifluoroacetyl group, which forms specific interactions with carbonate ions. These interactions typically involve hydrogen bonding and electrostatic attractions.
The effectiveness of carbonate ionophores is often quantified using selectivity coefficients, expressed as logK(HCO3-/Cl-), which measures the preference for bicarbonate ions (the dominant form of carbonate at physiological pH) over chloride ions. While the specific selectivity value for Carbonate ionophore I is not explicitly stated in the search results, research on carbonate ionophores has established that compounds containing trifluoroacetyl groups generally exhibit favorable selectivity profiles for carbonate detection .
Binding Stoichiometry and Stability
Research on carbonate ionophores has demonstrated that optimal selectivity is achieved when the membrane composition allows for specific binding stoichiometries. For many carbonate ionophores, the optimal performance is observed when the membrane contains anionic sites and ionophore in a 1:4 molar ratio, which facilitates the formation of 2:1 complexes with carbonate ions .
These complex formations can exhibit remarkably high stability constants, reaching values up to 4.1 × 10^15, indicating extremely strong binding between the ionophore and the carbonate ion . This high binding affinity is essential for the development of sensitive and selective carbonate sensors.
Applications in Analytical Chemistry
Potentiometric Sensors
The primary application of Carbonate ionophore I is in potentiometric sensors for the detection and quantification of carbonate ions. In these sensors, the ionophore is typically incorporated into a polymer membrane, often composed of polyvinyl chloride (PVC) with appropriate plasticizers . When exposed to a solution containing carbonate ions, the ionophore selectively binds to these ions, generating a potential difference that can be measured and correlated to carbonate concentration.
The composition of sensing membranes significantly affects their performance. A typical membrane composition for carbonate detection might include:
| Component | Percentage (%) |
|---|---|
| PVC | ~32-33 |
| Plasticizer | ~65 |
| Ionophore | ~1-2 |
| Ionic additive | ~0.6 |
This composition is similar to those used with other carbonate ionophores, as shown in the experimental data for sensors S1-S4 .
Environmental and Clinical Applications
Carbonate ionophore I finds applications in numerous analytical contexts:
-
Environmental monitoring: Measuring carbonate levels in natural waters to assess water quality and understand carbon cycling
-
Clinical diagnostics: Analyzing carbonate/bicarbonate in blood and other biological fluids as indicators of acid-base balance
-
Industrial process control: Monitoring carbonate concentrations in industrial solutions and wastewater
The ability to selectively detect carbonate ions in complex matrices makes this ionophore valuable in situations where accurate measurements must be made in the presence of potentially interfering ions.
Performance Characteristics and Comparative Analysis
Selectivity Performance
While specific experimental data for Carbonate ionophore I is limited in the search results, research on carbonate ionophores provides context for understanding its performance. The selectivity of carbonate ionophores is typically evaluated by comparing their response to bicarbonate ions versus chloride ions, expressed as logK(HCO3-/Cl-).
Research on structurally similar compounds with trifluoroacetyl groups has demonstrated selectivity coefficients ranging from approximately -1.0 to -5.0, with more negative values indicating higher selectivity for carbonate over chloride . For example, the structurally complex Carbonate ionophore VII (N,N-Dioctyl-3α,12α-bis(4-trifluoroacetylbenzoyloxy)-5β-cholan-24-amide) exhibits a logK(HCO3-/Cl-) value of -3.1 .
Comparison with Other Carbonate Ionophores
A comparative analysis of various carbonate ionophores helps position Carbonate ionophore I within the broader landscape of carbonate-selective compounds:
This comparison illustrates the evolution of carbonate ionophore design, from relatively simple structures like Carbonate ionophore I to more complex molecules designed to enhance selectivity and performance.
Structure-Property Relationships
Structural Determinants of Selectivity
Quantitative structure-property relationship (QSPR) modeling has provided insights into the molecular features that influence carbonate selectivity in ionophores. Research has identified specific structural fragments that contribute either positively or negatively to selectivity .
For compounds containing trifluoroacetyl groups, such as Carbonate ionophore I, the electronic properties of this functional group are particularly significant. The electron-withdrawing nature of the CF3 group creates an electron-deficient center that can interact favorably with carbonate ions through hydrogen bonding and electrostatic attractions.
Additionally, QSPR studies have identified that certain carbon-carbon bond arrangements can influence selectivity. For example, fragments like C=C-C=C have been observed to contribute positively to carbonate selectivity, while C-C-C=C fragments may have a negative impact . These structure-property relationships provide valuable guidance for the rational design of improved carbonate ionophores.
Optimization Parameters
The performance of Carbonate ionophore I in sensor applications depends on several key parameters that can be optimized:
-
Membrane composition: The ratio of ionophore to ionic sites, type of plasticizer, and polymer matrix
-
Lipophilicity: Controlled by the heptyl chain length, affecting membrane solubility and stability
-
Electronic properties: Influenced by the trifluoroacetyl group's position and electronic environment
Optimization of these parameters has been a focus of ongoing research in the field of carbonate-selective sensors, aimed at enhancing selectivity, sensitivity, and long-term stability.
Future Perspectives and Research Directions
Challenges in Carbonate Sensing
Despite the utility of Carbonate ionophore I and related compounds, several challenges remain in carbonate sensing:
-
Interference from ions with similar properties, particularly salicylate
-
Limited operational lifetime of sensor membranes
-
Maintaining selectivity across varying pH conditions
Addressing these challenges has driven continued research and development of new carbonate ionophores with enhanced properties. Patents in this field specifically highlight the need for ionophores with "increased selectivity for carbonate ions over other ions, especially salicylate" .
Innovations and Future Developments
Recent innovations in carbonate ionophore design suggest several promising directions for future development:
-
Development of compounds with multiple binding sites arranged in optimized spatial configurations
-
Integration of additional functional groups to enhance selectivity and stability
-
Application of computational modeling to predict and optimize ionophore performance before synthesis
-
Development of novel membrane materials to extend sensor lifetime
Patents in this field define an "effective amount" of ionophore as that which provides "good use life, retaining at least 80% sensitivity over a period from about two-weeks to about two months long" . Meeting or exceeding this standard represents an important benchmark for future carbonate ionophore development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume